1-Aminocyclopentanecarbonitrile
Overview
Description
1-Aminocyclopentanecarbonitrile is an organic compound with the molecular formula C6H10N2. It is a cyclic amine with a nitrile functional group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1-Aminocyclopentanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with sodium cyanide in the presence of ammonium chloride and aqueous ammonia. The reaction proceeds as follows:
Cyclopentanone is reacted with sodium cyanide and ammonium chloride in water: to form the corresponding aminonitrile.
The mixture is stirred at room temperature for several days: to ensure complete reaction.
The product is then extracted with dichloromethane: , dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Aminocyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include sulfuric acid, ammonia, and organic solvents like dichloromethane and ethyl acetate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Aminocyclopentanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Aminocyclopentanecarbonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Aminocyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-Aminocyclopropanecarbonitrile: A smaller ring structure with different reactivity.
1-Aminocyclohexanecarbonitrile: A larger ring structure with potentially different physical and chemical properties.
Cyclopentanone oxime: A related compound with an oxime functional group instead of a nitrile.
The uniqueness of this compound lies in its specific ring size and the presence of both amino and nitrile functional groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
1-aminocyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6(8)3-1-2-4-6/h1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMRYNOEZCHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366549 | |
Record name | 1-aminocyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49830-37-7 | |
Record name | 1-Aminocyclopentanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49830-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-aminocyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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